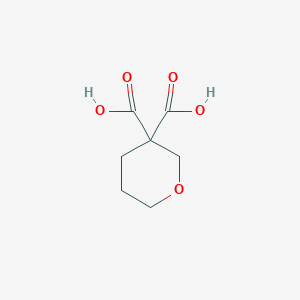
2-Bromo-3,6-difluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
One common method involves the bromination of 3,6-difluorobenzoyl chloride using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 2-bromo-3,6-difluorobenzoyl group into aromatic compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,6-difluorobenzoyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,6-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acyl derivatives, which can then interact with various molecular targets. The specific pathways and targets depend on the nature of the nucleophile and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3,6-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2,6-Difluorobenzoyl chloride: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-4,6-difluorobenzoyl chloride: Similar to this compound but with a different substitution pattern, leading to variations in chemical behavior and applications.
3,5-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride derivative with distinct properties and uses.
Eigenschaften
Molekularformel |
C7H2BrClF2O |
|---|---|
Molekulargewicht |
255.44 g/mol |
IUPAC-Name |
2-bromo-3,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClF2O/c8-6-4(11)2-1-3(10)5(6)7(9)12/h1-2H |
InChI-Schlüssel |
ODQVWLRLCLIJGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)



![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)

